molecular formula C30H55O3P B3394096 Didodecyl phenylphosphonate CAS No. 82594-76-1

Didodecyl phenylphosphonate

Cat. No. B3394096
CAS RN: 82594-76-1
M. Wt: 494.7 g/mol
InChI Key: RGPBPPXYONRXFX-UHFFFAOYSA-N
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Description

Didodecyl phenylphosphonate is a type of phosphonate, a class of chemicals that are commonly used in various applications due to their stability and reactive properties . It is similar to dioctyl phenylphosphonate, which has a molecular weight of 382.52 g/mol . The CAS number for dioctyl phenylphosphonate is 1754-47-8 .


Synthesis Analysis

The synthesis of phosphonates typically involves a reaction between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling of the resulting cyclic phosphite with vinyl bromide . This process yields vinyl phosphonates in good yields . Another method involves a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature .


Molecular Structure Analysis

The molecular structure of didodecyl phenylphosphonate is similar to that of dioctyl phenylphosphonate, which has a molecular formula of C22H39O3P . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phosphonates, including didodecyl phenylphosphonate, can undergo various chemical reactions. For instance, they can react with diaryliodonium salts in the presence of a base under visible-light illumination to produce a variety of aryl phosphonates . They can also undergo hydrolysis under both acidic and basic conditions .

properties

IUPAC Name

didodecoxyphosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-32-34(31,30-26-22-21-23-27-30)33-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPBPPXYONRXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)(C1=CC=CC=C1)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295723
Record name didodecyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didodecyl phenylphosphonate

CAS RN

82594-76-1
Record name NSC104974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name didodecyl phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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